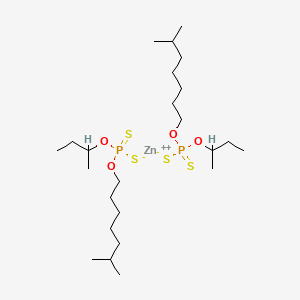

Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) is an organophosphorus compound widely used in various industrial applications. This compound is known for its role as an additive in lubricants and greases, providing anti-wear and anti-corrosion properties. It is a solid substance, typically appearing as white crystals, and is almost insoluble in water but soluble in organic solvents like alcohols and ethers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) generally involves the following steps :

Formation of Phosphorodithioic Acid Esters: The reaction begins with the esterification of phosphorodithioic acid with the appropriate alcohols, such as sec-butyl alcohol and isooctyl alcohol. This reaction typically occurs under acidic conditions to form the desired esters.

Reaction with Zinc Salts: The resulting esters are then reacted with zinc salts, such as zinc oxide or zinc chloride, to form the final product. This step is usually carried out under controlled temperature and pH conditions to ensure the complete formation of the zinc salts.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphorothioates and phosphates under specific conditions.

Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.

Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form phosphoric acid derivatives and alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Alkyl halides, acyl chlorides.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include phosphorothioates, phosphates, and various alcohol derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) has a wide range of applications in scientific research and industry :

Chemistry: Used as an additive in lubricants and greases to enhance anti-wear and anti-corrosion properties.

Biology: Investigated for its potential use in biological systems as a protective agent against oxidative stress.

Medicine: Explored for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: Widely used in the formulation of industrial lubricants, hydraulic fluids, and metalworking fluids to improve performance and longevity.

Wirkmechanismus

The mechanism of action of Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) involves its interaction with metal surfaces to form a protective film. This film reduces friction and wear, thereby enhancing the performance of lubricants. The compound’s antioxidant properties also help in preventing the oxidation of oils and greases, thereby extending their service life .

Vergleich Mit ähnlichen Verbindungen

Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) can be compared with other similar compounds such as :

Phosphorodithioic acid, mixed O,O-bis(2-ethylhexyl and iso-Bu) esters, zinc salts: Similar in structure but with different alkyl groups, leading to variations in solubility and reactivity.

Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts: Another variant with different alkyl groups, affecting its physical and chemical properties.

Phosphorodithioic acid, mixed O,O-bis(isononyl and isooctyl) esters, zinc salts: Differing in the length and branching of the alkyl chains, which influences its application in different industrial formulations.

These compounds share similar core structures but differ in their alkyl substituents, which can significantly impact their performance and suitability for specific applications.

Eigenschaften

CAS-Nummer |

93819-94-4 |

|---|---|

Molekularformel |

C24H52O4P2S4Zn |

Molekulargewicht |

660.3 g/mol |

IUPAC-Name |

zinc;butan-2-yloxy-(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C12H27O2PS2.Zn/c2*1-5-12(4)14-15(16,17)13-10-8-6-7-9-11(2)3;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |

InChI-Schlüssel |

JFNOTEFMYXBUBK-UHFFFAOYSA-L |

SMILES |

CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |

Kanonische SMILES |

CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |

| 113706-15-3 93819-94-4 |

|

Physikalische Beschreibung |

Liquid |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1647591.png)

![3-[4-(methylthio)phenyl]-1H-pyrazole](/img/structure/B1647592.png)

![Methyl 2-amino-4-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B1647616.png)

![5-Azoniaspiro[4.4]nonane Hexafluorophosphate](/img/structure/B1647620.png)

![1-(phenylsulfonyl)-2-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1647626.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1647628.png)

![2-Pyridinecarbaldehyde,4-[4-(methylamino)-3-nitrophenoxy]-](/img/structure/B1647630.png)